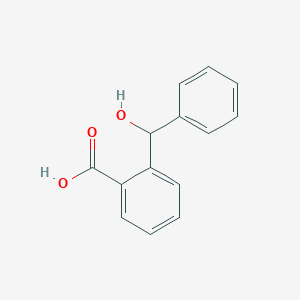

2-(Hydroxy(phenyl)methyl)benzoic acid

Description

Contextualization within Benzoic Acid Derivatives and Hydroxy(phenyl)methyl Structures

2-(Hydroxy(phenyl)methyl)benzoic acid is a derivative of benzoic acid, a fundamental aromatic carboxylic acid. The core of its structure is a benzene (B151609) ring substituted with a carboxyl group (-COOH). What distinguishes this particular derivative is the presence of a hydroxy(phenyl)methyl group [-CH(OH)Ph] at the ortho-position (the carbon adjacent to the carboxyl group). This substituent introduces a secondary alcohol functionality and a second phenyl ring, significantly influencing the molecule's steric and electronic properties.

The hydroxy(phenyl)methyl structural motif itself is of interest in organic chemistry due to the stereogenic center at the benzylic carbon, which is bonded to a hydroxyl group. This feature introduces the possibility of chirality, meaning the molecule can exist as a pair of non-superimposable mirror images (enantiomers). The presence of this chiral center is a key aspect of its chemistry, particularly in the synthesis of enantiomerically pure compounds. iucr.org

Significance of Carboxylic Acid and Secondary Alcohol Functionalities in Organic Synthesis

The chemical behavior of this compound is dictated by the interplay of its two functional groups: the carboxylic acid and the secondary alcohol.

Carboxylic Acid Group: The carboxylic acid group is a cornerstone of organic chemistry, known for its acidity and susceptibility to a wide range of transformations. chemistrytalk.org Its key reactions include:

Esterification: In the presence of an acid catalyst, carboxylic acids react with alcohols to form esters. achievable.melibretexts.org This reaction is reversible and can be driven to completion by removing water. libretexts.org

Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) converts carboxylic acids into more reactive acid chlorides. libretexts.org

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). achievable.me

Deprotonation: As acids, they readily react with bases to form carboxylate salts. chemistrytalk.org

Secondary Alcohol Group: The secondary alcohol functionality also offers a rich landscape of synthetic possibilities: msu.edu

Oxidation: Secondary alcohols can be oxidized to ketones using various oxidizing agents. achievable.me

Esterification: Alcohols react with carboxylic acids or their derivatives to form esters. msu.edu

Substitution Reactions: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. achievable.me

The proximate positioning of these two functional groups in this compound allows for intramolecular reactions, most notably the formation of a five-membered lactone (a cyclic ester) known as 3-phenylphthalide. This cyclization can be triggered under acidic conditions. google.com

Overview of Research Trajectories for the Chemical Compound

Research involving this compound and its derivatives has primarily focused on its utility as a precursor in the synthesis of more complex molecules, particularly phthalides. Phthalides are a class of compounds found in numerous natural products and pharmaceuticals, exhibiting a broad range of biological activities. nih.govbeilstein-journals.org

Key research directions include:

Synthesis of 3-Substituted Phthalides: The molecule serves as a key intermediate in the synthesis of various 3-substituted phthalides. nih.govbeilstein-journals.org For instance, the catalytic asymmetric 1,2-addition of organozinc reagents to methyl 2-formylbenzoates, followed by lactonization, can produce chiral 3-substituted phthalides in high yields and enantioselectivities. nih.gov

Domino and Cascade Reactions: The development of one-pot cascade reactions starting from simpler precursors like 2-formylbenzoic acid to generate phthalide (B148349) derivatives often proceeds through an intermediate structurally related to this compound. nih.govbeilstein-journals.org These efficient synthetic strategies are highly desirable in modern organic chemistry. nih.govbeilstein-journals.org

Mechanistic Studies: The facile conversion of related 2-acylbenzaldehydes into 3-substituted phthalides has prompted investigations into the reaction mechanisms, which can involve processes like the Cannizzaro-Tishchenko reaction. conicet.gov.arorganic-chemistry.org

Interdisciplinary Relevance in Computational Chemistry and Material Science

The structural features of this compound and its derivatives also make them relevant subjects for study in computational chemistry and material science.

Computational Chemistry: Computational methods, such as Density Functional Theory (DFT), are employed to investigate the molecular structure and properties of related compounds. mdpi.com For example, in the study of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone, computational analysis helped to confirm the molecular structure and understand intramolecular hydrogen bonding interactions. mdpi.com Similar studies on this compound can provide insights into its conformational preferences, electronic properties, and the transition states of its reactions, such as the lactonization process.

Material Science: While direct applications in material science for this compound are not extensively documented, related structures are of interest. For example, derivatives of benzoic acid, such as methyl 2-benzoylbenzoate, are used as UV absorbers in cosmetics and as preservatives. lookchem.com The photochromic properties of certain cyclohexanone (B45756) derivatives containing hydroxybenzylidene groups suggest potential applications in optical materials. The fundamental structure of this compound, with its combination of aromatic rings and functional groups capable of hydrogen bonding, provides a basis for the design of new organic materials with specific optical or electronic properties.

Data Tables

Table 1: Physical and Chemical Properties of this compound and a related salt

| Property | Value | Compound |

|---|---|---|

| CAS Number | 34737-60-5 | 2-(Hydroxy-phenyl-methyl)-benzoic acid, sodium salt scbt.com |

| Molecular Formula | C₁₄H₁₁O₃Na | 2-(Hydroxy-phenyl-methyl)-benzoic acid, sodium salt scbt.com |

| Molecular Weight | 250.23 g/mol | 2-(Hydroxy-phenyl-methyl)-benzoic acid, sodium salt scbt.com |

| Purity | ≥99% | 2-(Hydroxy-phenyl-methyl)-benzoic acid, sodium salt scbt.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-formylbenzoic acid nih.govbeilstein-journals.org |

| 3-phenylphthalide |

| 3-substituted phthalides nih.govbeilstein-journals.orgnih.govconicet.gov.arorganic-chemistry.org |

| Benzaldehyde researchgate.net |

| Benzoic acid |

| Lithium aluminum hydride |

| Methyl 2-benzoylbenzoate lookchem.com |

| Methyl 2-formylbenzoate (B1231588) nih.gov |

| Thionyl chloride libretexts.org |

Structure

3D Structure

Properties

CAS No. |

34737-60-5 |

|---|---|

Molecular Formula |

C14H12O3 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

2-[hydroxy(phenyl)methyl]benzoic acid |

InChI |

InChI=1S/C14H12O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9,13,15H,(H,16,17) |

InChI Key |

QILGRFFFTBOYJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2C(=O)O)O |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy Phenyl Methyl Benzoic Acid

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within a compound by analyzing the vibrations of its constituent atoms.

Fourier Transform Infrared (FT-IR) Spectroscopy: Experimental and Theoretical Assignments

An FT-IR spectrum for 2-(Hydroxy(phenyl)methyl)benzoic acid would be expected to show characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (-COOH), and aromatic (benzene ring) functional groups. Key vibrational modes would include the O-H stretching of the alcohol and the carboxylic acid (the latter typically appearing as a very broad band), the C=O stretching of the carboxyl group, C-O stretching, and various C-H and C=C stretching and bending vibrations from the two aromatic rings. A comparative theoretical analysis, often performed using Density Functional Theory (DFT) methods, would be required to assign these experimental bands to specific vibrational modes of the molecule.

Fourier Transform Raman (FT-Raman) Spectroscopy: Experimental and Theoretical Assignments

FT-Raman spectroscopy, a complementary technique to FT-IR, would provide further information on the vibrational modes. Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, often produce strong signals in Raman spectra. The C=O stretching vibration would also be visible. As with FT-IR, theoretical calculations are essential for the accurate assignment of the observed Raman shifts to specific molecular motions.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

A PED analysis, derived from theoretical vibrational calculations, is a quantitative method used to determine the contribution of each internal coordinate (such as bond stretching or angle bending) to a specific vibrational mode. This analysis is indispensable for resolving ambiguities in vibrational assignments, especially in complex molecules where vibrational coupling is common. No such analysis has been published for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Experimental and Theoretical Shifts

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Distinct signals would be expected for the acidic proton of the carboxylic acid (often broad), the proton on the carbinol carbon (the carbon bearing the hydroxyl group and attached to the two rings), and the aromatic protons on the two separate benzene (B151609) rings. The chemical shifts and splitting patterns of these signals would be key to confirming the structure. A comparison with theoretically calculated chemical shifts using the GIAO method would validate the experimental assignments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This would include the carbonyl carbon of the carboxylic acid, the carbinol carbon, and the various aromatic carbons. The chemical shifts of these carbons provide direct evidence of the molecular skeleton.

GIAO/SCF ¹H NMR Calculations for Comparative Analysis

Theoretical calculations of proton Nuclear Magnetic Resonance (¹H NMR) chemical shifts provide a powerful tool for structural elucidation and for comparing theoretical models with experimental data. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a Self-Consistent Field (SCF) framework, is a robust approach for predicting NMR shielding tensors. nih.gov This method has proven to be reliable for calculating the chemical shifts of various nuclei in organic molecules. researchgate.net

The process typically involves optimizing the molecular geometry using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G(d,p). Following optimization, the GIAO method is employed to calculate the isotropic magnetic shielding values. sonar.ch These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the expected ¹H NMR spectrum would feature distinct signals corresponding to the aromatic protons on the two phenyl rings, the methine proton of the C-H(OH) group, the hydroxyl proton, and the carboxylic acid proton. The precise chemical shifts of the aromatic protons are influenced by the electronic effects of the carboxyl and the hydroxy(phenyl)methyl substituents. Comparative analysis with calculated spectra helps in the precise assignment of these signals and provides insights into the molecule's conformational preferences in solution. The accuracy of these predictions is often validated by comparing them with experimental data, with correlation coefficients (R²) frequently exceeding 0.99 for similar compounds. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet |

| Aromatic (C₆H₄-COOH) | 7.2 - 8.1 | Multiplet |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet |

| Methine (-CH(OH)-) | 5.5 - 6.0 | Singlet |

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the two aromatic rings. The presence of the carboxylic acid and hydroxyl groups, which act as chromophores and auxochromes, influences the position and intensity of these absorption bands. Typically, benzoic acid derivatives show strong absorption bands in the UV region. acs.org

Solvent Effects on Electronic Transitions

The polarity of the solvent can significantly impact the electronic transitions of a molecule, a phenomenon known as solvatochromism. shivajicollege.ac.in For this compound, changing the solvent polarity is expected to cause shifts in the absorption maxima (λ_max).

In polar protic solvents, hydrogen bonding can occur with both the carboxylic acid and the hydroxyl groups. These interactions can stabilize the ground and excited states to different extents, leading to observable shifts in the UV-Vis spectrum. An increase in solvent polarity generally leads to a red shift (bathochromic shift) for π → π* transitions, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. shivajicollege.ac.inmdpi.com Conversely, a blue shift (hypsochromic shift) might be observed for n → π* transitions. The study of these solvent effects provides valuable information about the nature of the electronic transitions and the charge distribution in the molecule's different electronic states.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound (molecular weight: 228.24 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 228. echemi.comnist.govnist.gov

The fragmentation pattern is dictated by the molecule's structure. Key fragmentation pathways would likely involve:

Loss of water (H₂O): A peak at m/z 210, resulting from the elimination of water from the molecular ion.

Loss of a carboxyl group (COOH): A peak at m/z 183, following the cleavage of the carboxylic acid moiety.

Formation of the benzoyl cation: A prominent peak at m/z 105 is characteristic of many benzoic acid derivatives. nih.gov

Cleavage of the C-C bond between the two aromatic systems.

Analysis of related compounds, such as 2-(2-hydroxypropanamido) benzoic acid, has shown that metabolic pathways can include hydroxylation, decarboxylation, and conjugation, which can be identified through advanced MS techniques like UHPLC-FT-ICR-MS. nih.gov

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 228 | [M]⁺ (Molecular Ion) |

| 210 | [M - H₂O]⁺ |

| 183 | [M - COOH]⁺ |

X-ray Diffraction (XRD) and Crystal Structure Analysis of Analogues

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of its analogues provides significant insight into the expected solid-state conformation and intermolecular interactions. X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

For analogues of this compound, Hirshfeld analysis has revealed the dominance of specific interactions. nih.gov The analysis generates two-dimensional fingerprint plots that summarize the intermolecular contacts. Key interactions typically observed include:

H···H contacts: Often comprising the largest percentage of the Hirshfeld surface, indicating the importance of van der Waals forces.

O···H/H···O contacts: These represent hydrogen bonds, which are critical in the crystal packing of molecules containing hydroxyl and carboxyl groups.

C···H/H···C contacts: These weaker interactions also contribute significantly to the stability of the crystal structure. nih.gov

Elemental Composition Determination

The elemental composition of a pure compound is a fundamental characteristic. For this compound, with the molecular formula C₁₄H₁₂O₃, the elemental composition can be calculated from the atomic weights of its constituent elements (C: 12.011 u, H: 1.008 u, O: 15.999 u) and its molecular weight of 228.243 g/mol . echemi.comnist.gov

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 73.68% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.30% |

| Oxygen | O | 15.999 | 3 | 47.997 | 21.03% |

| Total | | | | 228.247 | 100.00% |

This theoretical composition is a critical parameter, often confirmed experimentally through techniques such as combustion analysis, to verify the purity and identity of a synthesized compound.

Computational and Theoretical Investigations of 2 Hydroxy Phenyl Methyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental characteristics of molecules. For 2-(Hydroxy(phenyl)methyl)benzoic acid, both Density Functional Theory (DFT) and ab initio methods have been utilized to explore its molecular geometry and electronic structure.

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to optimize the molecular geometry of various compounds, including derivatives of benzoic acid. DFT studies, such as those using the B3LYP functional with a 6-31G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net This optimization process is crucial for accurately predicting other molecular properties. Research on related compounds has shown that DFT calculations, particularly with the B3LYP/6-311++G(d,p) method, provide results that are in good agreement with experimental data. researchgate.net

Ab Initio Calculations

Ab initio calculations, which are based on first principles without the inclusion of experimental data, have also been performed on derivatives of 2-hydroxy benzoic acid. nih.gov Methods like the Hartree-Fock (HF) theory with a standard 6-31G* basis set are used to investigate the optimized geometries and vibrational frequencies of these molecules. nih.gov These calculations provide a fundamental understanding of the molecule's structure and are often compared with experimental results to validate the theoretical models. nih.gov

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the spatial arrangement of its constituent atoms. Computational analyses reveal the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. Conformational analysis, a key aspect of these studies, involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative stabilities. This is particularly important for a molecule with rotatable bonds, such as the one connecting the phenyl and benzoic acid moieties. The presence of intramolecular hydrogen bonds, for instance between the hydroxyl and carboxyl groups, can significantly influence the preferred conformation.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity and physical properties. For this compound, understanding its electronic characteristics is crucial for predicting its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgpearson.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This charge transfer within the molecule is a key aspect of its potential bioactivity. nih.gov

| Parameter | Definition | Formula |

|---|---|---|

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | I ≈ -EHOMO |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | A ≈ -ELUMO |

| Electronegativity (χ) | The ability of an atom to attract shared electrons. | χ = (I + A) / 2 |

| Chemical Hardness (η) | A measure of resistance to deformation or change. | η = (I - A) / 2 |

| Chemical Softness (S) | The reciprocal of chemical hardness. | S = 1 / (2η) |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. | ω = μ2 / (2η) |

| Chemical Potential (μ) | The negative of electronegativity. | μ = -χ |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.govresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface. nih.gov Red-colored regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. nih.gov For molecules with hydroxyl and carbonyl groups, the oxygen atoms typically show a maximum negative electrostatic potential, making them nucleophilic centers. nih.gov Conversely, the hydrogen atoms of the phenyl rings often exhibit the maximum positive potential, identifying them as electrophilic sites. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the underlying electronic structure of a molecule, providing a chemist's perspective on bonding. wikipedia.orgnih.gov This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and empty orbitals. By examining the interactions between filled "donor" orbitals and empty "acceptor" orbitals, NBO analysis quantifies the stability a molecule gains from these electron delocalization events. uba.arnih.gov

For this compound, NBO analysis elucidates the intramolecular charge transfer (ICT) and the stability imparted by hyperconjugative interactions. The key donor orbitals are the lone pairs on the oxygen atoms of the hydroxyl and carboxylic acid groups, as well as the π-orbitals of the phenyl rings. The acceptor orbitals are typically the antibonding orbitals (σ* and π*) associated with the carbon-carbon and carbon-oxygen bonds.

The interaction between a donor (i) and an acceptor (j) orbital results in a stabilization energy, E(2), which can be calculated using second-order perturbation theory. nih.gov A larger E(2) value signifies a stronger interaction. In this compound, significant stabilization is expected from the following interactions:

n(O) → π(C=O):* Delocalization of a lone pair from the hydroxyl oxygen of the carboxylic acid group into the antibonding π* orbital of the carbonyl group.

n(O) → σ(C-C):* Interaction of lone pairs from the oxygen atoms with the antibonding σ* orbitals of adjacent carbon-carbon bonds.

π(Ring) → π(Ring/C=O):* Hyperconjugative interactions involving the π-electrons of the two aromatic rings and the carbonyl group.

Table 1: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O1) in COOH | π* (C=O) | High | π-conjugation |

| LP (O2) in OH | σ* (C-C) | Moderate | Hyperconjugation |

| π (C5-C6) Phenyl | π* (C7-C8) Phenyl | Moderate-High | π-conjugation |

| π (C=O) | π* (C1-C6) Benzoic Ring | Moderate | π-conjugation |

Note: This table presents expected interactions and relative energy magnitudes based on typical NBO analyses of similar benzoic acid derivatives. Actual values require specific computational results.

Atom In Molecules (AIM) Charges, Fukui Functions, and Electron Localization Function (ELF)

Atom In Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a method for partitioning a molecule's electron density to define atoms and the bonds between them. wikipedia.orguni-rostock.de This is achieved by analyzing the topology of the electron density (ρ(r)), specifically its gradient vector field and its critical points. A bond critical point (BCP) is a point between two nuclei where the electron density is a minimum along the internuclear path but a maximum in the perpendicular directions, indicating a chemical bond. uni-rostock.denih.gov The properties of the electron density at the BCP, such as its value and its Laplacian (∇²ρ(r)), reveal the nature of the interaction (e.g., covalent vs. electrostatic). For this compound, AIM analysis would be used to characterize the covalent bonds within the rings and the carboxylic acid group, as well as potential intramolecular hydrogen bonds, for instance between the hydroxyl hydrogen and the carbonyl oxygen.

Fukui Functions: The Fukui function, a concept from density functional theory, is a reactivity descriptor that identifies the most reactive sites within a molecule. nih.gov It measures the change in electron density at a specific point when an electron is added to or removed from the system. Consequently, it helps in predicting sites for nucleophilic attack (where the molecule is most likely to accept an electron) and electrophilic attack (where it is most likely to donate an electron). nih.govresearchgate.net For this compound, the Fukui functions would likely indicate that the oxygen atoms of the carboxyl and hydroxyl groups are susceptible to electrophilic attack, while the carbonyl carbon and certain positions on the aromatic rings are prone to nucleophilic attack.

Electron Localization Function (ELF): The Electron Localization Function (ELF) is a tool that provides a visual representation of electron pair localization in a molecule, offering a connection to the simple Lewis structure concept. researchgate.netjussieu.fr ELF values range from 0 to 1. An ELF value close to 1 indicates a high degree of electron localization, typical of covalent bonds and lone pairs, while a value of 0.5 is characteristic of a uniform electron gas. jussieu.frtaylorandfrancis.com In this compound, ELF analysis would clearly show the localized electron pairs in the C-H, C-C, C-O, and O-H bonds, as well as the lone pairs on the oxygen atoms. It also helps visualize the delocalized π-electron systems in the phenyl rings.

Vibrational Frequency Calculations and Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, is a key technique for identifying functional groups in a molecule. Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective for calculating the vibrational frequencies of molecules. researchgate.netresearchgate.net By comparing the theoretically predicted spectrum with the experimental one, a detailed assignment of the observed vibrational bands to specific atomic motions (stretching, bending, torsion) can be made. jocpr.com

For this compound, calculations are typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data.

The vibrational spectrum of this compound is characterized by several key modes:

O-H Stretching: The hydroxyl (O-H) groups of the carboxylic acid and the alcohol will exhibit strong, broad stretching vibrations, typically in the 3500-2500 cm⁻¹ region, with the exact position influenced by hydrogen bonding.

C-H Stretching: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group is found just below 3000 cm⁻¹.

C=O Stretching: A very strong and characteristic band for the carbonyl group of the carboxylic acid is expected in the region of 1720-1680 cm⁻¹. Its position can shift depending on dimerization or intramolecular hydrogen bonding.

C=C Stretching: The aromatic ring C=C stretching vibrations typically produce multiple bands in the 1600-1450 cm⁻¹ range.

C-O Stretching and O-H Bending: These modes are coupled and appear in the 1440-1200 cm⁻¹ region.

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

| Wavenumber (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |

| ~3450 | ν(O-H) | Alcohol O-H Stretch |

| ~3100 | ν(C-H) | Aromatic C-H Stretch |

| ~2980 | ν(C-H) | Aliphatic C-H Stretch |

| ~3300-2500 | ν(O-H) | Carboxylic Acid O-H Stretch |

| ~1705 | ν(C=O) | Carbonyl C=O Stretch |

| ~1600, 1585, 1490, 1450 | ν(C=C) | Aromatic Ring C=C Stretch |

| ~1350 | δ(O-H) | O-H In-plane Bend |

| ~1250 | ν(C-O) | C-O Stretch |

Note: These are approximate values based on typical results for similar compounds. ν = stretching, δ = bending.

Theoretical Prediction of Spectroscopic Parameters

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for structure elucidation. Theoretical calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. liverpool.ac.uk The predicted shifts, when compared to experimental data, can confirm the proposed structure. Chemical shifts are highly sensitive to the electronic environment of a nucleus; proximity to electronegative atoms (like oxygen) or anisotropic groups (like aromatic rings) causes a deshielding effect, resulting in a downfield shift (higher ppm value). pressbooks.pub

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the carboxylic acid proton, the hydroxyl proton, the aliphatic methine proton, and the aromatic protons. The carboxylic acid proton is expected to be highly deshielded, appearing far downfield. The aromatic protons will appear as complex multiplets in the typical aromatic region (7-8.5 ppm), with their exact shifts determined by their position relative to the carboxyl and the hydroxy(phenyl)methyl substituents. rsc.org

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the two phenyl rings will have distinct signals, and their chemical shifts will be influenced by the attached functional groups. np-mrd.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift (ppm) | Atom Type | Predicted ¹³C Shift (ppm) |

| COOH | > 12.0 | Carbonyl (COOH) | ~170-173 |

| Ar-H (benzoic) | 7.5 - 8.2 | Aromatic (Quaternary) | ~125-140 |

| Ar-H (phenyl) | 7.2 - 7.6 | Aromatic (CH) | ~127-132 |

| CH-OH | ~5.5 - 6.0 | Methine (CH-OH) | ~70-75 |

| OH | Variable (depends on solvent, H-bonding) |

Note: These are estimated chemical shift ranges. Actual values depend on the solvent and the specific computational method used. nmrdb.org

First-Order Hyperpolarizability and Non-Linear Optical (NLO) Characteristics

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. mdpi.com Computational chemistry provides a reliable way to calculate β and screen molecules for potential NLO activity. mdpi.com

Molecules with large dipole moments, extended π-conjugation, and intramolecular charge transfer (ICT) characteristics tend to exhibit high β values. nih.gov The presence of electron-donating and electron-accepting groups connected by a π-system enhances this effect. In this compound, the hydroxyl and phenyl groups can act as electron donors, while the carboxylic acid group can act as an electron acceptor. The π-systems of the two rings provide the necessary conjugation path.

The calculated first-order hyperpolarizability is often compared to that of a standard NLO material, such as urea (B33335), to gauge its potential. mdpi.comresearchgate.net A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also indicative of higher polarizability and potentially enhanced NLO properties. nih.gov

Table 4: Calculated NLO Properties

| Parameter | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | > 3.0 Debye |

| Mean Polarizability | α | > 150 |

| First-Order Hyperpolarizability | β | > 1000 |

Note: Values are representative and depend on the level of theory. The unit for β is 10⁻³⁰ cm⁵/esu. High values relative to reference compounds like urea suggest significant NLO potential.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). nih.gov It is a crucial tool in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The simulation results in a docking score, which estimates the binding free energy (in kcal/mol), and provides a 3D model of the ligand-receptor complex. mdpi.com This model reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. researchgate.net

Derivatives of benzoic acid are known to interact with a variety of biological targets, including enzymes like carbonic anhydrase and viral proteases. nih.gov A molecular docking study of this compound would likely show that the functional groups are critical for binding. The carboxylic acid group is a strong hydrogen bond donor and acceptor and can form salt bridges with positively charged residues like arginine or lysine. The hydroxyl group can also participate in hydrogen bonding. The two phenyl rings can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein's active site. nih.gov

Table 5: Example Molecular Docking Results against a Hypothetical Enzyme Target

| Parameter | Value |

| Binding Energy (Docking Score) | -7.5 kcal/mol |

| Interacting Residues | Interaction Type |

| Arginine (Arg105) | Hydrogen Bond, Salt Bridge (with COOH) |

| Tyrosine (Tyr102) | Hydrogen Bond (with COOH) |

| Valine (Val221) | Hydrogen Bond (with OH) |

| Phenylalanine (Phe223) | π-π Stacking (with phenyl ring) |

Note: This table is a hypothetical example based on docking studies of similar compounds against targets like SIRT5 or carbonic anhydrase. nih.govresearchgate.net The specific residues and energy would vary with the protein target.

Ligand-Receptor Interaction Mechanisms (e.g., hydrogen bonding, hydrophobic interactions)

Specific studies detailing the ligand-receptor interaction mechanisms for this compound are not present in the available literature. However, the general principles of molecular interactions can be inferred from its structure. The presence of a carboxylic acid group and a hydroxyl group allows the molecule to act as both a hydrogen bond donor and acceptor. These groups can form strong, directional interactions with polar residues (such as serine, threonine, or aspartic acid) in a receptor's binding pocket. The two phenyl rings constitute hydrophobic regions, which can engage in van der Waals and π-stacking interactions with nonpolar amino acid residues like phenylalanine, leucine, and tryptophan.

Carboxylic acids, in general, are polar and known to participate in hydrogen bonding. acs.org Smaller carboxylic acids are typically water-soluble, but solubility decreases as the size of the hydrophobic alkyl or aryl chain increases. acs.org In nonpolar environments, carboxylic acids often form dimers through self-association via hydrogen bonds. acs.org

Binding Energy Calculations

There are no specific binding energy calculations for this compound with a biological receptor found in the searched scientific literature. Such calculations are typically performed using molecular docking simulations followed by more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) to quantify the strength of the ligand-receptor complex. These calculations would break down the total binding energy into contributions from different forces, such as electrostatic, van der Waals, and solvation energy, providing a detailed picture of the binding event.

Conformational Flexibilities in Binding Pockets

Detailed studies on the conformational flexibility of this compound within a specific receptor binding pocket have not been reported. However, the molecule possesses inherent conformational flexibility due to the rotatable single bond connecting the phenylmethyl group to the benzoic acid moiety.

A key structural feature of this compound is its ability to exist in equilibrium with its cyclic lactone form, 3-phenyl-1(3H)-isobenzofuranone. This intramolecular cyclization occurs through the reaction of the hydroxyl group with the carboxylic acid group. acs.org The conformation adopted by the molecule upon binding to a receptor would be heavily influenced by the specific topology and chemical environment of the binding pocket. The pocket's structure could stabilize either the open-chain acid form or the closed lactone form, a factor that would be critical in determining its biological activity. The flexibility of binding pockets themselves, which can undergo conformational changes upon ligand binding (an effect known as "induced fit"), would also play a crucial role.

Quantum Mechanical Studies

While quantum mechanical studies specifically targeting this compound are not available, research on its precursor, 2-benzoylbenzoic acid (2-BBA), provides some relevant insights. Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to predict molecular properties like electronic structure, reactivity, and spectroscopic signatures.

Studies on 2-BBA have used computational methods to analyze its structure and reactivity in photochemical processes. mpg.de For instance, electronic structure calculations have been employed to understand the products formed after gas-phase decarboxylation. semanticscholar.org These studies confirm that such computational methods can accurately predict infrared spectra and identify reaction products, such as the species resulting from ring-closing reactions. semanticscholar.org Other research has focused on proton-coupled electron transfer (PCET) reactions, a fundamental mechanism relevant to the reduction of the ketone group in 2-BBA to the hydroxyl group in this compound. These quantum studies provide a foundation for understanding the intrinsic chemical properties that govern the molecule's behavior.

Chemical Reactivity and Reaction Mechanisms of 2 Hydroxy Phenyl Methyl Benzoic Acid

Reaction at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions such as esterification and amide formation. These reactions are fundamental in modifying the compound's solubility, and other physicochemical properties.

Esterification: The reaction of 2-(hydroxy(phenyl)methyl)benzoic acid with an alcohol in the presence of an acid catalyst yields an ester. tcu.edu4college.co.uk For instance, reaction with methanol (B129727) produces methyl 2-(hydroxy(phenyl)methyl)benzoate. The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. tcu.edu Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·Et₂O) can also be employed to promote esterification, particularly when aiming for regioselectivity to avoid reactions at the hydroxyl group. evitachem.com

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, which then readily reacts with an amine. Direct condensation of the carboxylic acid and amine is also possible but often requires high temperatures or the use of coupling agents.

Reactions at the Hydroxyl Group

The secondary hydroxyl group in this compound is also a reactive site, capable of undergoing oxidation and etherification reactions.

Oxidation: The benzylic alcohol can be oxidized to a ketone, yielding 2-benzoylbenzoic acid. ncert.nic.in This transformation can be achieved using various oxidizing agents. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can lead to the formation of the corresponding carboxylic acid. organic-chemistry.org

Etherification: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitutions

The two benzene (B151609) rings in the molecule are susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The carboxylic acid group is a deactivating and meta-directing group, meaning it withdraws electron density from the ring, making it less reactive and directing incoming electrophiles to the meta position. doubtnut.com Conversely, the hydroxyl and alkyl substituents are activating and ortho-, para-directing groups.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. ncert.nic.in

Nucleophilic aromatic substitution is less common for this compound unless there are strong electron-withdrawing groups present on the aromatic ring.

Intramolecular Annulation Reactions

A significant reaction of this compound is its ability to undergo intramolecular cyclization, specifically an annulation reaction, to form a lactone. This reaction involves the intramolecular esterification between the carboxylic acid group and the hydroxyl group. The process is typically acid-catalyzed and results in the formation of a six-membered lactone ring. This cyclization is a key step in the synthesis of certain dibenzopyranone structures, which are present in some natural products. researchgate.net

Complexation Behavior with Metal Ions: Chelation Mechanisms and Coordination Chemistry

The presence of both a carboxylic acid and a hydroxyl group in a proximate position allows this compound to act as a bidentate chelating agent for various metal ions. scispace.com The chelation involves the deprotonation of the carboxylic acid and the hydroxyl group, with the resulting carboxylate and alkoxide ions coordinating to the metal center.

The coordination chemistry of this ligand with different metal ions can lead to the formation of various complex structures with distinct geometries, such as octahedral or square planar, depending on the metal ion and reaction conditions. rsc.orgresearchgate.net For instance, it can form complexes with transition metals like nickel(II) and cobalt(II). rsc.org The ability to form stable metal complexes is a property shared by related molecules and is crucial for their potential applications in areas like catalysis and materials science. scispace.comnih.gov

Mechanistic Studies of Catalyzed Reactions Involving the Benzoic Acid Scaffold

The benzoic acid scaffold is a common motif in organic chemistry, and its derivatives are often involved in various catalyzed reactions. Mechanistic studies of these reactions provide insights into the role of the carboxylic acid group and other substituents. For example, in some palladium-catalyzed reactions, the carboxylic acid group can act as a directing group, controlling the regioselectivity of C-H activation and subsequent functionalization. researchgate.net Copper-catalyzed reactions involving benzoic acid derivatives have also been studied, revealing different reaction pathways and product selectivities depending on the reaction conditions. researchgate.net These studies are crucial for the development of new synthetic methodologies.

Tautomeric Equilibria in Related Structures

While this compound itself does not exhibit significant tautomerism, its oxidized form, 2-benzoylbenzoic acid, can exist in a tautomeric equilibrium between the open-chain keto-acid form and a cyclic lactol form (3-hydroxy-3-phenylphthalide). rsc.org Studies have shown that in polar solvents, 2-benzoylbenzoic acid exists as a mixture of these two tautomers. rsc.org The position of this equilibrium is influenced by the solvent and the presence of substituents on the aromatic rings. rsc.org Understanding such tautomeric equilibria is important as the different tautomers can exhibit distinct chemical reactivity. The study of tautomerism in related benzimidazole (B57391) structures has also been explored, where proton transfer between nitrogen atoms leads to different tautomeric forms. nih.gov

Academic Research Applications Non Biological, Non Clinical

Role as a Ligand in Coordination Chemistry and Materials Science

The molecular structure of 2-(Hydroxy(phenyl)methyl)benzoic acid, featuring both a carboxylic acid group and a hydroxyl group, theoretically makes it a prime candidate for acting as a chelating ligand in coordination chemistry. These functional groups can coordinate with a variety of metal ions to form stable complexes. Such metal-organic frameworks or coordination polymers often exhibit interesting properties applicable to materials science, including catalysis, gas storage, and magnetism.

However, a thorough review of published studies reveals a lack of specific examples where this compound has been utilized as a ligand to synthesize and characterize metal complexes. While research on related ligands, such as benzoic acid (2-hydroxy-benzylidene)-hydrazide, has shown the formation of nickel and cobalt complexes with distinct geometries and potential biological applications, similar studies involving this compound have not been reported.

Application as an Organic Reagent in Analytical Methods (e.g., Spectrophotometry)

Organic reagents are frequently employed in analytical chemistry for the detection and quantification of various analytes, often through techniques like spectrophotometry, where the formation of a colored complex is measured. Given its functional groups, this compound could potentially be used as a chromogenic reagent for certain metal ions.

Nevertheless, there is no specific mention in the scientific literature of this compound being used as a reagent in spectrophotometric or other analytical methods. In contrast, related compounds like p-hydroxybenzoic acid have been the subject of analytical methods, including spectrophotometric determination of their dissociation constants and their quantification in various products using High-Performance Liquid Chromatography (HPLC). The development of such methods for this compound remains an open area for investigation.

Potential in the Development of Non-Linear Optical Materials based on Theoretical Predictions

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO properties of organic molecules are often associated with the presence of π-conjugated systems and donor-acceptor groups, which can lead to large molecular hyperpolarizabilities. Theoretical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting the NLO response of new materials.

Studies on similar molecules, for instance, 2-(4-hydroxyphenylazo)benzoic acid, have utilized DFT to investigate their NLO properties, computing values for polarizability and first hyperpolarizability. ambeed.combldpharm.com These theoretical approaches provide a framework for screening promising NLO candidates. However, to date, no theoretical or experimental studies focused on the non-linear optical properties of this compound have been published. Such research would be necessary to evaluate its potential for applications in this field.

Utilization in Synthetic Methodologies as a Starting Material or Reagent

Carboxylic acids and alcohols are fundamental functional groups in organic synthesis, serving as versatile starting points for the creation of more complex molecules. This compound, containing both moieties, could theoretically be a valuable precursor in various synthetic pathways. For example, the carboxylic acid group can be converted into esters, amides, or acid chlorides, while the hydroxyl group can undergo oxidation or etherification.

Despite this potential, the scientific literature does not currently provide examples of synthetic methodologies that utilize this compound as a starting material or reagent. The synthesis of this compound is possible, and its sodium salt is commercially available, but its subsequent use in further synthetic transformations is not documented in readily accessible research. For instance, a related compound, Methyl 2-benzoylbenzoate, can be synthesized from a corresponding 2-substituted benzoic acid, hinting at possible reaction pathways. Still, specific protocols starting from this compound are yet to be detailed in academic publications.

Future Research Directions in the Chemical Science of 2 Hydroxy Phenyl Methyl Benzoic Acid

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of 2-(Hydroxy(phenyl)methyl)benzoic acid and its analogs is a prime area for innovation, particularly through the lens of green chemistry. Traditional multi-step syntheses often rely on harsh reagents and generate significant waste. Future research could focus on developing more atom-economical and environmentally benign methodologies.

A promising starting point is the reduction of the corresponding ketone, 2-benzoylbenzoic acid. While classical reductions using reagents like sodium borohydride (B1222165) are effective, future work could explore catalytic hydrogenation or biocatalytic reductions using engineered enzymes to improve sustainability. nih.gov Another avenue involves adapting modern synthetic techniques that have proven effective for other benzoic acid derivatives. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, and improve yields for reactions like hydrolysis, oxidation, and esterification of benzoic acids and their precursors. ijprdjournal.comajrconline.orgijnrd.org

The use of solid acid catalysts, such as H-Beta zeolites, offers another green alternative to corrosive liquid acids like sulfuric acid for key reaction steps like cyclization or dehydration. researchgate.net Furthermore, cascade reactions, where multiple bond-forming events occur in a single pot, represent an elegant strategy for improving efficiency, as demonstrated in the synthesis of 2-(2-aminobenzoyl)benzoic acids. rsc.org

Table 1: Potential Green Synthetic Approaches

| Approach | Description | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly and uniformly heat the reaction mixture. | Reduced reaction times, higher yields, increased energy efficiency. ijnrd.org |

| Solid Acid Catalysis | Employing reusable solid catalysts like zeolites instead of liquid acids. | Eliminates corrosive and hazardous reagents, simplifies catalyst separation and reuse. researchgate.net |

| Biocatalysis | Using isolated enzymes or whole-cell systems for specific transformations (e.g., ketone reduction). | High selectivity, mild reaction conditions (neutral pH, room temperature), biodegradable catalysts. |

| Cascade Reactions | Designing a one-pot sequence where products of one reaction are substrates for the next. | Increased atom economy, reduced solvent use and purification steps, time savings. rsc.org |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry provides powerful tools for predicting the properties of this compound before embarking on extensive laboratory work. Density Functional Theory (DFT) calculations can be used to investigate its three-dimensional structure, conformational isomers, and the energetics of intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, a phenomenon known to significantly influence the properties of ortho-substituted benzoic acids. acs.orgnih.gov

Such studies, which have been successfully applied to isomers of hydroxybenzoic acid, can elucidate the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. ju.edu.joresearchgate.net This information is critical for predicting the molecule's reactivity, stability, and spectroscopic signatures. Molecular dynamics (MD) simulations can further model the behavior of the compound in different solvents, providing insight into its self-association tendencies and the initial steps of crystallization. ucl.ac.uk Benchmarking DFT functionals, as demonstrated in studies of similar systems, will be crucial for obtaining accurate results. nih.gov

Table 2: Proposed Computational Studies and Target Properties

| Computational Method | Target Property/Insight | Relevance |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, conformational analysis, vibrational frequencies (IR/Raman spectra). | Predicts the most stable 3D structure and its spectroscopic fingerprint. acs.org |

| DFT (with solvation models) | HOMO/LUMO energies, molecular electrostatic potential, reaction energetics. | Predicts sites of reactivity, acidity (pKa), and thermodynamic feasibility of reactions. ju.edu.jo |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of non-covalent interactions, especially intramolecular hydrogen bonds. | Quantifies the strength and nature of the key intramolecular forces governing conformation. nih.gov |

| Molecular Dynamics (MD) | Solvation structure, aggregation behavior, diffusion coefficients. | Simulates how the molecule behaves in solution, a precursor to self-assembly and crystallization. ucl.ac.uk |

Design and Synthesis of Derivatives for Specific Chemical Functions

The core structure of this compound is a versatile scaffold for creating a diverse library of derivatives with tailored chemical functions. The carboxylic acid and hydroxyl groups are readily modified, and the aromatic rings can be functionalized to tune the molecule's properties.

Future research could focus on:

Esterification and Amidation: Converting the carboxylic acid to various esters and amides can modulate solubility, steric hindrance, and hydrogen bonding capabilities. This approach is standard in the synthesis of related compounds for various applications. brazilianjournals.com.brdiva-portal.org

Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto either phenyl ring can alter the acidity of the carboxyl and hydroxyl groups, modify the molecule's redox potential, and influence its intermolecular binding preferences. This is a common strategy in developing enzyme inhibitors or materials with specific electronic properties. nih.gov

Polymer Building Blocks: The bifunctional nature of the molecule (carboxyl and hydroxyl groups) makes it a candidate for polyester (B1180765) synthesis. Derivatives could be designed as monomers for creating novel polymers with specific thermal or mechanical properties.

Ligand Development: The ortho-arrangement of functional groups can create an effective chelation site for metal ions, suggesting the design of derivatives as selective ligands for catalysis or sensing applications.

Table 3: Potential Derivatives and Their Target Chemical Functions

| Derivative Type | Modification | Potential Function |

|---|---|---|

| Esters | Reaction of the carboxylic acid with various alcohols. | Pro-drugs, fragrances, polymer precursors, modulation of solubility. |

| Amides | Reaction of the carboxylic acid with various amines. | Building blocks for polyamides, alteration of H-bonding patterns, biologically active analogs. acs.org |

| Ring-Substituted Analogs | Addition of groups like -NO₂, -Cl, -OCH₃ to the phenyl rings. | Tuning of electronic properties, modification of crystal packing, precursors for further synthesis. nih.gov |

| Metal Complexes | Chelation of metal ions via the carboxyl and hydroxyl groups. | Homogeneous catalysts, sensing agents, functional materials. |

Investigation of Solid-State Properties and Crystal Engineering

The study of the solid-state properties of this compound is crucial, as the crystalline form of a compound dictates its physical characteristics. X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of molecules in a crystal. researchgate.netresearchgate.net

A key area for future research is crystal engineering , which involves designing and controlling the formation of crystal structures to achieve desired properties. acs.org For this molecule, the primary intermolecular interaction is expected to be the formation of a robust centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups, a classic and highly predictable motif known as the R²₂(8) ring. researchgate.netnih.gov

Further research should investigate:

Polymorphism: Many benzoic acid derivatives exhibit polymorphism, where they can crystallize in multiple different arrangements with distinct properties. ucl.ac.uk A systematic screening for polymorphs of this compound is warranted.

Co-crystals: Co-crystallization with other molecules (co-formers), particularly those with complementary hydrogen bonding sites like pyridines or other amides, is a powerful strategy to create new solid forms. nih.govacs.org This can be used to modify physical properties without altering the covalent structure of the molecule itself. Studies on related systems have shown that the outcome (a salt or a co-crystal) can often be predicted based on the pKa difference between the components. rsc.org

Table 4: Example Crystallographic Data for a Related Benzoic Acid Derivative (2-bromo-benzoic acid)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Key H-Bonding Motif | R²₂(8) dimer | nih.gov |

| π-π Interactions | Slipped parallel stacking | nih.gov |

This table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction study.

Studies on Self-Assembly and Supramolecular Interactions

The functional groups on this compound are predisposed to participate in a variety of non-covalent interactions that can drive self-assembly into complex supramolecular architectures. Understanding these interactions is fundamental to controlling the material's structure from the molecular to the macroscopic level.

Future investigations should aim to:

Quantify the energetics of these different interactions using both computational methods (like SAPT) and experimental data. nih.gov

Study the self-assembly process in various solvents to understand how the environment mediates the balance between intramolecular and intermolecular forces. ucl.ac.uk

Explore the formation of higher-order structures, such as gels or liquid crystals, by designing derivatives that enhance specific directional interactions, for instance, by adding long alkyl chains or perfluoroalkyl groups. researchgate.net

Table 5: Key Supramolecular Interactions and Their Potential Roles

| Interaction Type | Participating Groups | Potential Role in Assembly |

|---|---|---|

| O-H···O (Carboxylic Acid) | -COOH with -COOH | Formation of robust R²₂(8) dimers; the primary building block. researchgate.net |

| O-H···O (Alcohol) | -OH with -COOH or another -OH | Linking of primary dimer units into extended 1D or 2D networks. |

| π-π Stacking | Phenyl rings | Stabilizing the packing of aromatic units, contributing to higher-order aggregation. researchgate.net |

| C-H···O | Phenyl C-H with C=O or -OH | Directional, weaker interactions that help fine-tune the 3D crystal packing. nih.gov |

By systematically pursuing these research directions, the scientific community can unlock the full potential of this compound, paving the way for its use in novel materials, functional derivatives, and advanced chemical applications.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 2-(Hydroxy(phenyl)methyl)benzoic acid?

The synthesis of benzoic acid derivatives typically involves nucleophilic substitution, hydrolysis, or condensation reactions. For example:

- Hydrolysis and reduction : Sodium hydroxide or lithium aluminum hydride can facilitate hydrolysis of ester precursors or reduce carbonyl groups to alcohols .

- Microwave-assisted synthesis : Reduces reaction time and improves yield, as demonstrated in analogous 2-phenoxybenzoic acid derivatives .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography ensures high purity (>99% by GC) .

Q. Which spectroscopic techniques are most effective for structural characterization?

| Technique | Application | Example from Evidence |

|---|---|---|

| NMR | Confirms substituent positions and hydrogen bonding (e.g., hydroxyl protons) | Used in 2-phenoxybenzoic acid for phenyl group verification |

| HPLC | Assesses purity (>97% in derivatives like 2-((Methylamino)methyl)benzoic acid) | |

| X-ray crystallography | Resolves steric effects in trifluoromethyl-substituted analogs |

Q. What are the primary biological screening models for this compound?

- Antimicrobial assays : Disk diffusion or microdilution against E. coli and S. aureus .

- Enzyme inhibition : Fluorescence-based assays for COX-2 or acetylcholinesterase, with IC₅₀ comparisons to trifluoromethyl derivatives .

Advanced Research Questions

Q. How do steric/electronic effects of substituents modulate biological activity?

- Trifluoromethyl groups : Enhance metabolic stability and hydrophobicity, as seen in 3-methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid .

- Methoxy groups : Electron-donating effects increase resonance stabilization, altering binding affinities in enzyme pockets .

- Steric hindrance : Bulky substituents (e.g., cyclohexylamino groups) reduce enzymatic access, requiring structural optimization .

Q. How can contradictions in reported enzymatic inhibition data be resolved?

- Systematic variation : Test derivatives with incremental substituent changes (e.g., methyl vs. trifluoromethyl) under standardized conditions .

- In vitro vs. in vivo validation : Address discrepancies by cross-referencing cell-based assays (e.g., cytotoxicity in MCF-7 cells) with animal models .

- Meta-analysis : Compare datasets from PubChem and CAS to identify outliers or methodological biases .

Q. What computational strategies predict binding interactions with biological targets?

- Molecular docking : Simulate interactions with COX-2 (PDB ID: 5KIR) using AutoDock Vina, validated against experimental IC₅₀ values .

- QSAR modeling : Correlate substituent logP values with anti-inflammatory activity, as demonstrated for trifluoromethyl analogs .

- MD simulations : Analyze stability of hydrogen bonds between the hydroxyl group and catalytic residues over 100-ns trajectories .

Methodological Considerations

- Synthetic challenges : Steric hindrance from the hydroxyphenyl group may require high-temperature reflux or microwave activation .

- Data reproducibility : Use NIST-validated reference materials (e.g., 2-hydroxy-4-methylbenzoic acid) for calibration .

- Safety protocols : Follow TCI America guidelines for handling corrosive reagents (e.g., nitric acid) and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.